molecular formula C24H30O4S B602396 Delta-20-Spironolactone CAS No. 132458-33-4

Delta-20-Spironolactone

カタログ番号 B602396
CAS番号: 132458-33-4
分子量: 414.57
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta-20-Spironolactone is a variant of Spironolactone . Spironolactone is primarily used to treat heart failure, edematous conditions such as nephrotic syndrome or ascites in people with liver disease, essential hypertension, low blood levels of potassium, secondary hyperaldosteronism (such as occurs with liver cirrhosis), and Conn’s syndrome (primary hyperaldosteronism) .

科学的研究の応用

1. Effects on Adrenal Steroidogenesis

Spironolactone's impact on adrenal androgen and cortisol production has been studied, particularly in the context of hirsutism. In a study by Serafini and Lobo (1985), it was found that spironolactone can inhibit adrenal androgen production, although the effects on serum levels of certain androgens like DHEA remained unchanged. This suggests spironolactone's role in modulating steroidogenic enzyme activities (Serafini & Lobo, 1985).

2. Cardiovascular Effects in Chronic Heart Failure

Spironolactone has been shown to improve cardiac sympathetic nerve activity (CSNA) and prognosis in patients with chronic heart failure (CHF). A study by Kasama et al. (2013) demonstrated that spironolactone therapy led to better scintigraphic and echocardiographic outcomes and a lower incidence of fatal cardiac events in CHF patients (Kasama et al., 2013).

3. Antagonistic Effects on Mineralocorticoid Receptors

Spironolactone's ability to antagonize mineralocorticoid receptors has been explored in various conditions. Bauer et al. (2010) investigated its effects on cardiac haemodynamics and fibrosis in prednisolone-treated Sgcd-null mice, revealing beneficial impacts on myocardial contractility and prevention of steroid-induced deterioration of cardiac haemodynamics (Bauer et al., 2010).

4. Impact on Neurohumoral Factors and Left Ventricular Remodeling

A study by Tsutamoto et al. (2001) focused on spironolactone's effects on neurohumoral factors and left ventricular remodeling in patients with congestive heart failure. The findings showed significant decreases in left ventricular volume and mass, along with reduced plasma levels of ANP, BNP, and PIIINP, indicating an improvement in left ventricular remodeling and neurohumoral profiles (Tsutamoto et al., 2001).

5. Effects on Androgen Receptors

Spironolactone's androgen receptor antagonism has been investigated for its potential impact on conditions such as hirsutism, acne, and female-pattern hair loss. Studies have shown its efficacy in reducing symptoms related to excessive androgen activity, making it a valuable therapeutic option in dermatology and endocrinology (Young et al., 1987).

Safety And Hazards

Spironolactone is classified as a Category 1B reproductive toxin and a Category 2 carcinogen . It may cause damage to organs through prolonged or repeated exposure .

将来の方向性

Spironolactone is indicated for the treatment of several conditions, including heart failure, edema, hyperaldosteronism, and hypertension . Off-label uses of spironolactone include the treatment of hirsutism, female pattern hair loss, and adult acne vulgaris .

特性

IUPAC Name

S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWOLKZQDUPWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delta-20-Spironolactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delta-20-Spironolactone
Reactant of Route 2
Reactant of Route 2
Delta-20-Spironolactone
Reactant of Route 3
Reactant of Route 3
Delta-20-Spironolactone
Reactant of Route 4
Delta-20-Spironolactone
Reactant of Route 5
Reactant of Route 5
Delta-20-Spironolactone
Reactant of Route 6
Delta-20-Spironolactone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。